3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid
Description
3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid is an organic compound that features a furan ring, a benzoic acid moiety, and a cyano group
Properties
IUPAC Name |
3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-18-7-2-1-6-17(18)15(12-22)11-16-8-9-19(25-16)13-4-3-5-14(10-13)20(23)24/h1-11H,(H,23,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVCAHLAPJYHJT-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves a cyanation reaction, where a suitable cyano source is introduced.
Coupling with benzoic acid: The final step involves coupling the furan derivative with a benzoic acid derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the cyano group.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays.
Mechanism of Action
The mechanism of action of 3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the furan ring can play crucial roles in binding to these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 3-[5-(2-fluorophenyl)-1,2,4-thiadiazol-3-yl]benzoic acid
Uniqueness
3-[5-[(Z)-2-cyano-2-(2-fluorophenyl)ethenyl]furan-2-yl]benzoic acid is unique due to the presence of the cyano group and the furan ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for specific applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
